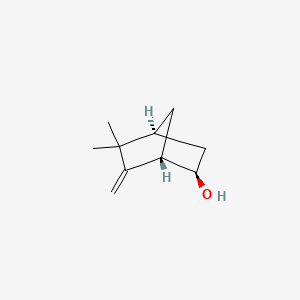

6-Camphenol

Description

Structure

3D Structure

Properties

CAS No. |

55925-49-0 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(1S,2R,4S)-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H16O/c1-6-8-4-7(5-9(8)11)10(6,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8-,9+/m0/s1 |

InChI Key |

CFXJOMGPUADAJE-XHNCKOQMSA-N |

SMILES |

CC1(C2CC(C1=C)C(C2)O)C |

Isomeric SMILES |

CC1([C@H]2C[C@@H](C1=C)[C@@H](C2)O)C |

Canonical SMILES |

CC1(C2CC(C1=C)C(C2)O)C |

Origin of Product |

United States |

Natural Occurrence and Distribution Patterns of 6 Camphenol

Plant-Derived Sources of 6-Camphenol

This compound is biosynthesized by numerous plant species, where it contributes to the plant's chemical profile and is often found as a component of their essential oils.

Research has confirmed the presence of this compound in several distinct plant species. It is a known constituent of the rhizomes of Cyperus rotundus, a perennial weed. researchgate.netwikidata.orgnih.govjrespharm.com In one analysis of Sudanese C. rotundus rhizomes, this compound was identified, although it was a minor component, constituting 0.09% of the essential oil. jrespharm.com The compound has also been reported in Salvia absconditiflora, a perennial plant endemic to Turkey. wikidata.orgnih.govmdpi.com Furthermore, it is recognized as a constituent of Chrysanthemum japonense and Diplotaenia cachrydifolia. wikidata.orgnih.gov

Table 1: Documented Plant Sources of this compound

| Plant Species | Part(s) | Reference(s) |

|---|---|---|

| Cyperus rotundus | Rhizomes | researchgate.netwikidata.orgnih.govjrespharm.comarcjournals.orgjntbgri.res.ineasychair.org |

| Salvia absconditiflora | Aerial Parts | wikidata.orgnih.govmdpi.comlokmanhekim.edu.trresearchgate.net |

| Chrysanthemum japonense | Flower | wikidata.orgnih.gov |

The volatile nature of this compound leads to its common occurrence in the essential oils of various aromatic plants. The concentration of this compound can vary significantly depending on the plant's origin and genetics.

Cedrus atlantica (Atlas Cedar): Essential oil derived from the wood of Cedrus atlantica has been shown to contain this compound. tandfonline.com In studies of cedarwood oil from Morocco's Middle Atlas region, the concentration of this compound has been reported to be as high as 7.44%. jrespharm.comtandfonline.com Other analyses of Atlas Cedar essential oil have reported its presence at levels of 3.16% to 4.54%. nih.gov

Artemisia frigida (Fringed Sagebrush): The essential oil of this perennial plant has been found to contain this compound. In one analysis, it was identified as a minor component, accounting for 3.6% of the total essential oil. oiccpress.com

Eucalyptus globulus (Blue Gum): this compound is a recognized constituent of the essential oil from the leaves of Eucalyptus globulus. easychair.orgresearchgate.net Its concentration can be influenced by seasonal changes.

Cannabis sativa (Hemp): Studies on the essential oil from fiber-type Cannabis sativa have identified this compound as a trace component, with concentrations around 0.1% to 0.3% in certain varieties. nih.govmdpi.com

Salvia candidissima subsp. candidissima : The essential oil of this subspecies of sage has been found to contain trace amounts of this compound, with one study reporting a level of 0.1%. scielo.brscielo.br

Based on a review of available literature, this compound was not identified as a constituent in the essential oils of Aloysia citriodora nih.govredalyc.orgipb.ptnih.govmdpi.com, Cleome amblyocarpa nih.govnih.govresearchgate.net, or Pistacia atlantica subsp. Kurdica researchgate.netbrieflands.comiranjournals.irnih.gov.

Table 2: this compound in Select Essential Oils

| Botanical Source | Plant Part Used | Percentage of this compound in Oil | Reference(s) |

|---|---|---|---|

| Cedrus atlantica | Wood | 3.16% - 7.44% | jrespharm.comtandfonline.comnih.gov |

| Artemisia frigida | Aerial Parts | 3.6% | oiccpress.com |

| Eucalyptus globulus | Leaves | 7.2% - 10.7% | researchgate.net |

| Cannabis sativa | Inflorescences | 0.1% - 0.3% | nih.govmdpi.com |

| Salvia candidissima subsp. candidissima | Leaves | 0.1% | scielo.brscielo.br |

Fungal and Other Biological Sources of this compound

The occurrence of this compound is not limited to the plant kingdom. It has also been identified in the volatile emissions of certain fungi.

Ganoderma pfeifferi : In a study of the volatile oil from the fresh fruiting bodies of the basidiomycete mushroom Ganoderma pfeifferi, this compound was identified as one of four primary volatile compounds. It constituted 1.5% of the total oil, contributing to the mushroom's unique aroma profile. wikidata.orgjntbgri.res.intandfonline.com

Environmental and Habitat-Specific Distribution of this compound

This compound can be transferred from its biological sources into the wider environment, appearing in derived products.

Honey from Erica spp. (Heather): The compound has been identified in honey produced from the nectar of Erica species. mdpi.com Specifically, 6,6-dimethyl-5-methylenebicyclo[2.2.1]heptan-2-ol (an IUPAC name for this compound) was reported in studies of Erica spp. honeys from the Iberian Peninsula, indicating that the compound is passed from the plant nectar into the final honey product. mdpi.comsemanticscholar.org

Influence of Environmental Factors on this compound Profile

The concentration of this compound in a given source can be dynamic, influenced by external environmental factors.

Seasonal Variation in Eucalyptus globulus : A study on the leaf essential oil of Eucalyptus globulus from Nigeria demonstrated a clear seasonal influence on the concentration of this compound. The oil obtained from leaves harvested during the rainy season contained a higher percentage of this compound (10.7%) compared to the oil from leaves harvested in the dry season (7.2%). researchgate.net This highlights how climatic conditions can directly affect the phytochemical profile of a plant. researchgate.netredalyc.orgnih.gov

Synthetic Pathways and Biosynthesis Research of 6 Camphenol

Chemical Synthesis Methodologies for 6-Camphenol

Chemical synthesis of this compound and its related structures often involves the modification of readily available terpene precursors. These methods typically rely on oxidation reactions or the derivatization of other chemical frameworks to introduce the desired hydroxyl functionality at the C6 position of the camphene (B42988) skeleton.

The oxidation of camphene and its isomer, camphor (B46023), represents a primary strategy for the synthesis of hydroxylated derivatives. While direct, regioselective oxidation of camphene to this compound is challenging, the oxidation of camphor provides a more controlled route. For instance, the biotransformation of rac-camphor by the marine-derived fungus Botryosphaeria sp. has been shown to yield a mixture of hydroxylated products, including 6-endo-hydroxycamphor and 6-exo-hydroxycamphor scielo.br. Although this is a biological method, the products are isomers of what could potentially be achieved through targeted chemical oxidation.

Chemical oxidation of camphene itself often leads to a variety of products. For example, treatment of camphene with certain catalysts can result in the formation of isoborneol (B83184) derivatives researchgate.net. The challenge in chemical oxidation lies in controlling the regioselectivity to favor hydroxylation at the C6 position.

An alternative approach to synthesizing this compound-related structures involves the derivatization of other chemical scaffolds, most notably through the alkylation of phenols with camphene. This reaction, typically catalyzed by acidic catalysts such as montmorillonite (B579905) KSF or sulfated zirconia, yields isocamphylphenols google.comsibran.ru. In these reactions, the camphene molecule undergoes a Wagner-Meerwein rearrangement to form an isobornyl or isocamphyl cation, which then alkylates the phenol (B47542) ring. The position of the hydroxyl group is on the phenyl ring rather than the camphene skeleton, thus these are derivatives and not this compound itself, but the methodology demonstrates the reactivity of the camphene scaffold.

The reaction of camphene with phenol in the presence of boron trifluoride etherate can yield a mixture of o- and p-isobornylphenols, as well as o- and p-6-exo-hydroxyphenyl-exo-isocamphanes researchgate.net. This further illustrates the potential to create complex phenolic derivatives from a camphene starting material.

| Precursor | Reagents/Catalyst | Primary Products | Reference |

| rac-Camphor | Botryosphaeria sp. (whole cells) | 6-endo-hydroxycamphor, 6-exo-hydroxycamphor, and other hydroxylated derivatives | scielo.br |

| Camphene | Phenol, Boron trifluoride etherate | Isobornyl phenyl ether, o/p-isobornylphenols, o/p-6-exo-hydroxyphenyl-exo-isocamphanes | researchgate.net |

| Camphene | Phenol, Montmorillonite KSF | Isocamphylphenols | google.com |

| Camphene | o-Cresol, Sulfated zirconia | 4-isobornylphenol, 4-isocamphylphenol, and other alkylated cresols | sibran.ru |

Biotransformation and Microbial Synthesis Investigations of this compound

The use of microorganisms and enzymes for the synthesis of this compound and related compounds is an area of active research, offering the potential for highly specific and environmentally friendly production methods.

Fermentation of plant-derived precursors, such as camphor, using specific microbial strains has been demonstrated as a viable route to hydroxylated camphene derivatives. A notable example is the use of the bacterium Rhodococcus ruber T1, which is known to metabolize camphor. The metabolic pathway in this organism proceeds through the formation of 6-hydroxycamphor (B1216662) nih.govnih.govresearchgate.net. This biotransformation is a direct pathway to a C6-hydroxylated camphor structure.

The fermentation conditions for such processes are critical for efficient conversion. For instance, Rhodococcus species are often cultured in minimal media with camphor provided as the sole carbon source to induce the expression of the necessary degradative enzymes nih.govscience.govnih.govresearchgate.net. The growth of these bacteria is typically optimal at neutral pH and temperatures around 28-30°C researchgate.net.

| Microorganism | Precursor | Key Metabolite | Reference |

| Rhodococcus ruber T1 | Camphor | 6-Hydroxycamphor | nih.govnih.govresearchgate.net |

| Pseudomonas putida G1 | Camphor | 5-Hydroxycamphor | nih.govnih.gov |

| Rhodococcus wratislaviensis DLC-cam | 2-Methylisoborneol | 5-Hydroxy-2-MIB, 5-Keto-2-MIB | nih.govnih.gov |

| Botryosphaeria sp. | rac-Camphor | 6-endo-hydroxycamphor, 6-exo-hydroxycamphor | scielo.br |

The enzymatic machinery responsible for the microbial hydroxylation of camphor and related terpenes primarily involves cytochrome P450 monooxygenases researchgate.netrsc.orgnih.govbrandeis.edunih.gov. In Rhodococcus ruber T1, a cytochrome P450 enzyme is responsible for the specific hydroxylation of camphor at the C6 position nih.gov. Similarly, in Pseudomonas putida, the well-studied cytochrome P450cam (CYP101A1) catalyzes the highly regioselective and stereoselective hydroxylation of camphor, although in this case, it is at the 5-exo position nih.govbrandeis.edu.

These enzymes represent powerful biocatalysts for the targeted synthesis of hydroxylated terpenes. Research is ongoing to engineer these enzymes to alter their substrate specificity and regioselectivity, potentially enabling the direct enzymatic synthesis of this compound from camphene or the more efficient production of 6-hydroxycamphor from camphor rsc.orgresearchgate.net.

Isolation and Extraction Methodologies for this compound Research

The isolation and purification of this compound and its derivatives from either chemical reaction mixtures or fermentation broths are crucial steps for their characterization and further use. The methods employed are typically based on the physicochemical properties of these monoterpene alcohols.

For isolation from fermentation broths, a common procedure involves the extraction of the culture medium with an organic solvent such as ethyl acetate (B1210297) nih.gov. The crude extract can then be subjected to various chromatographic techniques for purification. Column chromatography using silica (B1680970) gel with a gradient of solvents like petroleum ether and acetone (B3395972) is a standard method for separating compounds of differing polarities researchgate.net.

Hydrodistillation Techniques

Hydrodistillation is a traditional and widely used method for extracting volatile compounds, such as terpenoids, from plant materials. The process involves co-distilling the plant material with water. The resulting vapor, a mixture of water and the volatile organic compounds, is then condensed. The essential oil, containing compounds like this compound, is then separated from the aqueous layer.

Research on the essential oils of various plant species, particularly from the Asteraceae family, often employs hydrodistillation. For instance, studies on Chrysanthemum and Artemisia species, which are known to produce a variety of monoterpenes, utilize this technique to isolate their essential oils for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). While specific yield data for this compound is not extensively documented in readily available literature, the general methodology is well-established.

The efficiency of hydrodistillation can be influenced by several factors, including the duration of distillation, the state of the plant material (fresh or dried), and the specific apparatus used (e.g., Clevenger-type). These parameters are often optimized to maximize the yield of the target volatile compounds.

Table 1: General Parameters for Hydrodistillation of Terpenoid-Containing Plants

| Parameter | Typical Range/Condition |

| Plant Material | Dried and powdered aerial parts |

| Apparatus | Clevenger-type |

| Distillation Time | 2 - 4 hours |

| Post-processing | Drying of the oil over anhydrous sodium sulfate |

Solid-Phase Microextraction (SPME) Applications (e.g., Headspace SPME)

Solid-Phase Microextraction (SPME) is a modern, solvent-free technique used for the extraction and pre-concentration of volatile and semi-volatile organic compounds. In the context of this compound research, Headspace SPME (HS-SPME) is particularly relevant. This method involves exposing a fused silica fiber coated with a stationary phase to the vapor phase (headspace) above the plant sample. The volatile compounds, including monoterpenoids, adsorb to the fiber, which is then directly introduced into the injection port of a gas chromatograph for desorption and analysis.

SPME offers several advantages over traditional methods, including simplicity, speed, and high sensitivity. It is especially useful for analyzing the volatile profiles of living plants or delicate plant parts without the need for destructive extraction. Studies on the volatile organic compounds (VOCs) of various Salvia species have successfully employed HS-SPME to identify numerous terpenes.

The effectiveness of SPME is dependent on factors such as the type of fiber coating, extraction time, and temperature. For terpenoids, fibers with polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS) coatings are commonly used.

Table 2: Exemplary Conditions for HS-SPME of Plant Volatiles

| Parameter | Condition |

| Fiber Coating | DVB/CAR/PDMS |

| Extraction Temperature | 40 - 60 °C |

| Extraction Time | 20 - 40 minutes |

| Desorption Temperature | 250 °C |

| Analysis Method | GC-MS |

Solvent Extraction Approaches

Solvent extraction is a fundamental technique for isolating organic compounds from natural sources. The choice of solvent is crucial and is based on the polarity of the target compound. For terpenoids like this compound, a range of solvents with varying polarities can be employed. Non-polar solvents such as hexane (B92381) are effective for extracting hydrocarbon-based terpenes, while more polar solvents like ethanol (B145695) or methanol (B129727) can extract a broader range of compounds, including hydroxylated terpenoids.

The process typically involves macerating the plant material in the chosen solvent, followed by filtration and concentration of the extract. The selection of the solvent system is critical for achieving a high yield and purity of the desired compound. For instance, a mixture of hexane and ethyl acetate is often used for the extraction of terpenoids, with the ratio adjusted based on the polarity of the target molecules. nih.gov More polar terpenoids may require the use of methanol or ethanol-based solvent systems. nih.gov

Subsequent purification steps, such as column chromatography, are often necessary to isolate this compound from the crude extract. The efficiency of solvent extraction is influenced by the solvent-to-solid ratio, extraction time, and temperature.

Table 3: Common Solvents and Conditions for Terpenoid Extraction

| Solvent System | Target Compound Polarity | Typical Conditions |

| Hexane | Non-polar | Room temperature, several hours of shaking |

| Hexane:Ethyl Acetate | Low to medium polarity | Ratios adjusted based on target compound |

| Ethanol/Methanol | Medium to high polarity | Maceration or Soxhlet extraction |

Biosynthesis Research of this compound

The biosynthesis of this compound is believed to follow the general pathway of monoterpene synthesis in plants. Monoterpenes are derived from the isoprenoid pathway, specifically from geranyl pyrophosphate (GPP). While the precise enzymatic steps leading to this compound have not been fully elucidated, it is hypothesized to be formed through the hydroxylation of a camphene precursor.

The biosynthesis of camphene itself is understood to proceed from linalyl pyrophosphate through a series of carbocationic intermediates. The subsequent hydroxylation at the C-6 position to form this compound is likely catalyzed by a cytochrome P450 monooxygenase, a large family of enzymes responsible for the oxidation of various organic substances in metabolic pathways. Research into microbial biotransformation has also shown that certain bacteria are capable of hydroxylating camphor, a related bicyclic monoterpene, at various positions, suggesting that similar enzymatic mechanisms could be involved in the biosynthesis of this compound in plants or could be harnessed for its production. nih.gov

Further research is needed to identify and characterize the specific terpene synthase and hydroxylase enzymes involved in the biosynthesis of this compound.

Advanced Structural Characterization and Spectroscopic Analysis of 6 Camphenol

Gas Chromatography-Mass Spectrometry (GC-MS) Studies of 6-Camphenol

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound, particularly within complex mixtures of volatile compounds such as essential oils.

GC-MS is frequently employed for both the qualitative identification and quantitative assessment of this compound in natural extracts. The technique's ability to separate volatile compounds in the gas chromatography phase and subsequently identify them based on their mass-to-charge ratio allows for precise characterization.

Research has identified this compound as a constituent in the essential oils of various plants. For instance, in a study of 14 Compositae plants, this compound was detected in the leaves of Artemisia abrotanum, where its concentration was measured at 140.13 ng/g of fresh weight, accounting for 8.84% of the total identified volatile compounds. mdpi.com In another analysis, the essential oil from the aerial parts of Artemisia frigida was found to contain this compound at a relative content of 3.6%. acgpubs.org Similarly, the essential oil of fresh wild-grown Cynara cardunculus was reported to contain this compound, albeit at a lower concentration of 0.22%. africanjournalofbiomedicalresearch.com

The identification in these studies is typically confirmed by comparing the acquired mass spectra and Kovats retention indices with those of reference standards and established spectral libraries like NIST and Wiley. africanjournalofbiomedicalresearch.com

| Plant Source | Part Used | Relative Content / Concentration of this compound |

|---|---|---|

| Artemisia abrotanum | Leaves | 8.84% (140.13 ng/g FW) mdpi.com |

| Artemisia frigida | Aerial Parts | 3.6% acgpubs.org |

| Cynara cardunculus | Aerial Parts (Fresh) | 0.22% africanjournalofbiomedicalresearch.com |

The mass spectrum of this compound provides a unique fingerprint resulting from its fragmentation under electron ionization (EI) in the mass spectrometer. The molecular formula of this compound is C₁₀H₁₆O, corresponding to a molecular weight of approximately 152.23 g/mol . nih.gov The mass spectrum is characterized by a specific pattern of ion peaks.

Analysis of this compound using a JEOL JMS-D-300 instrument in positive ionization mode reveals a distinct fragmentation pattern. nih.gov The base peak, which is the most abundant ion, appears at a mass-to-charge ratio (m/z) of 108. nih.gov Other significant fragment ions are observed at m/z 93, 91, 107, and 109. nih.gov The molecular ion peak [M]⁺ at m/z 152 may be observed, though its intensity can be low. The prominent peak at m/z 108 likely results from the loss of a C₃H₄O fragment from the parent ion.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Designation |

|---|---|---|

| 108 | 99.99% nih.gov | Base Peak |

| 93 | 53.20% nih.gov | Fragment Ion |

| 91 | 20.30% nih.gov | Fragment Ion |

| 107 | 18.90% nih.gov | Fragment Ion |

| 109 | 18.20% nih.gov | Fragment Ion |

The Kovats Retention Index (RI) is a standardized measure used in gas chromatography to normalize retention times. It is a critical parameter for the identification of compounds by comparing experimental values with those reported in literature and databases. The RI of this compound varies depending on the polarity of the stationary phase of the GC column. A range of RI values has been reported for this compound on different column types. nih.govdiabloanalytical.compherobase.com

| Column Type | Stationary Phase (Example) | Reported Kovats Retention Index (RI) |

|---|---|---|

| Standard Non-Polar | DB-5 pherobase.com | 1080, 1082, 1097, 1104.8, 1106, 1109, 1110, 1111 nih.govdiabloanalytical.compherobase.com |

| Semi-Standard Non-Polar | Not Specified | 1109, 1110, 1112, 1116 nih.gov |

| Standard Polar | Not Specified | 1468 nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the carbon-hydrogen framework of the molecule.

The use of NMR to confirm the structure of this compound has been documented. acs.org For instance, ¹H NMR analysis can identify specific protons in the molecule, such as a peak observed at 3.03 ppm, which is attributed to a bridgehead proton. acs.org Furthermore, ¹³C NMR spectral data for this compound are available in spectral databases, confirming its application in identifying each unique carbon atom in the structure. nih.gov These techniques are crucial for distinguishing between isomers and confirming the precise connectivity and stereochemistry of the molecule.

Other Spectroscopic Methods in this compound Elucidation (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is another valuable method used to identify the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

The structure of this compound contains a hydroxyl (-OH) group and an exocyclic methylene (B1212753) (=CH₂) group. Early structural assignment work identified key IR absorption bands for the methylene group at 3075, 1655, and 885 cm⁻¹. acs.org The band at 3075 cm⁻¹ corresponds to the C-H stretching of the sp² hybridized carbons of the double bond, the band at 1655 cm⁻¹ is characteristic of the C=C stretching vibration, and the band at 885 cm⁻¹ is due to the out-of-plane C-H bending of the =CH₂ group. acs.org Additionally, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol functional group.

Research on Biological Activities and Mechanistic Insights of 6 Camphenol

Antioxidant Activity Investigations of 6-Camphenol

Free Radical Scavenging Mechanisms (e.g., DPPH assay)

The antioxidant potential of this compound has been investigated through various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method. In a study on the volatile oil of Ganoderma pfeifferi, where this compound was identified as a minor component (1.5%), the oil demonstrated strong radical scavenging activity. researchgate.netnih.govnih.gov The oxygenated monoterpene structure of this compound is suggested to contribute to this antioxidant capacity. nih.gov

The DPPH assay is a standard preliminary test to evaluate the antioxidant potential of natural products. scielo.br The method involves measuring the decrease in absorbance of a DPPH solution upon the addition of an antioxidant, with the IC50 value representing the concentration required to scavenge 50% of the DPPH radicals. scielo.org.mxscielo.br Studies on various plant extracts have confirmed a correlation between their DPPH scavenging activity and their antioxidant effects in other models. scielo.br

Interactive Table: DPPH Radical Scavenging Activity of Essential Oils Containing this compound

| Source | This compound Content (%) | Other Major Components | Antioxidant Activity (DPPH) | Reference |

|---|---|---|---|---|

| Ganoderma pfeifferi (Volatile Oil) | 1.5 | 1-Octen-3-ol (73.6%), 1-Octen-3-ol acetate (B1210297) (12.4%), Phenylacetaldehyde (3.0%) | Strong radical scavenging activity; 90.9% inhibition at 1 mg/mL | researchgate.netnih.govnih.gov |

| Cedrus atlantica (Wood Tar EO) | Not specified | β-Himachalene, α-Himachalene, γ-Gurjunene | Strong antioxidant activity (IC50= 0.126 mg/mL) | researchgate.net |

| Cedrus atlantica (Sawdust EO) | 4.54 | β-Himachalene (27.67–44.23%), α-Himachalene (12.2–16.69%) | Moderate antioxidant activity (IC50= 15.6 mg/mL) | researchgate.netresearchgate.netnih.gov |

Reducing Power Assessment

The reducing power of a compound is another important indicator of its antioxidant potential. This is often assessed using the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Essential oils from Cedrus atlantica containing this compound have been evaluated for their reducing power using the FRAP assay. researchgate.netnih.gov The wood tar essential oil of Cedrus atlantica demonstrated a strong reducing power. researchgate.net Similarly, methanolic extracts of Cynometra cauliflora, which also contain this compound, have shown ferric reducing antioxidant power. explorationpub.com

The FRAP assay is conducted by mixing the sample with a FRAP reagent, and the subsequent formation of a colored ferrous complex is measured spectrophotometrically. d-nb.info The results are often expressed as equivalent concentrations of a standard antioxidant, such as ascorbic acid. mdpi.com

Interactive Table: Reducing Power of Extracts/Oils Containing this compound

| Source | Assay | Key Findings | Reference |

|---|---|---|---|

| Cedrus atlantica (Wood Tar EO) | FRAP | Potent antioxidant activity with an EC50 of 532.71±0.053 µg/mL | researchgate.net |

| Cynometra cauliflora (Methanolic Extract) | FRAP | Demonstrated ferric reducing antioxidant power | explorationpub.com |

Antimicrobial Efficacy Studies of this compound

Antibacterial Properties Against Specific Microorganisms (e.g., Staphylococcus aureus, Gram-positive and Gram-negative bacteria)

This compound has been identified as a component in essential oils that exhibit antibacterial activity against a range of microorganisms. The volatile oil from Ganoderma pfeifferi, containing 1.5% this compound, showed strong antimicrobial activity against Staphylococcus aureus. researchgate.netnih.govnih.gov In general, Gram-positive bacteria were found to be more sensitive to this essential oil than Gram-negative bacteria. researchgate.netnih.govnih.gov

Essential oil from Cedrus atlantica, which includes this compound, also demonstrated high antibacterial activity against Staphylococcus aureus, with a large inhibition zone. nih.gov The antibacterial efficacy of phenolic compounds is well-documented, with their structure playing a key role in their activity. nih.gov For instance, the presence and position of hydroxyl groups on the phenol (B47542) ring can significantly influence the antibacterial effect. nih.gov

Interactive Table: Antibacterial Activity of Essential Oils Containing this compound

| Source of Essential Oil | This compound Content (%) | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|---|

| Ganoderma pfeifferi | 1.5 | Staphylococcus aureus | Strong antimicrobial activity | researchgate.netnih.govnih.gov |

| Ganoderma pfeifferi | 1.5 | Gram-positive bacteria | More sensitive than Gram-negative bacteria | researchgate.netnih.govnih.gov |

| Cedrus atlantica | Not specified | Staphylococcus aureus | High activity (30.98 ± 2.12 mm inhibition zone) | nih.gov |

| Cedrus atlantica | Not specified | Micrococcus luteus | High activity (19.21 ± 0.51 mm inhibition zone) | nih.gov |

Antifungal Properties (e.g., Candida albicans, Aspergillus niger, Aspergillus carbonarius)

The antifungal properties of essential oils containing this compound have also been reported. The volatile oil of Ganoderma pfeifferi demonstrated strong activity against Candida albicans. researchgate.netnih.govnih.gov This suggests that this compound, in combination with other components of the oil, contributes to its antifungal efficacy.

Phenolic compounds, in general, are known to possess antifungal properties. nih.gov For example, various phenolic acids have shown promising in vitro and in vivo activity against Candida species. nih.gov The antifungal activity of natural extracts can vary depending on the types and quantities of phenolic compounds present. nih.gov

Other fungi, such as Aspergillus niger, have been targeted in studies with plant-derived compounds. For instance, ajoene, an organosulfur compound, exhibits potency against Aspergillus niger and Candida albicans. mdpi.com While direct studies on the isolated effects of this compound against a wide range of fungi are limited, its presence in antifungally active essential oils is noteworthy.

Interactive Table: Antifungal Activity of Essential Oils Containing this compound

| Source of Essential Oil | This compound Content (%) | Target Fungi | Observed Effect | Reference |

|---|---|---|---|---|

| Ganoderma pfeifferi | 1.5 | Candida albicans | Strong antimicrobial activity | researchgate.netnih.govnih.gov |

| Cedrus atlantica | Not specified | Candida albicans | MIC: 0.5% v/v, MFC: 0.5% v/v | nih.gov |

| Cedrus atlantica | Not specified | Aspergillus carbonarius | MIC: 4.0% v/v, MFC: 8.0% v/v | nih.gov |

Mechanisms of Antimicrobial Action (e.g., cellular membrane destabilization)

The antimicrobial action of phenolic compounds like this compound is often attributed to their ability to disrupt microbial cell membranes. The lipophilic nature of these compounds allows them to cross cell membranes and exert their inhibitory effects on multiple intracellular targets. researchgate.net

One of the most commonly reported mechanisms is the damage to the cytoplasmic membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. mdpi.compsu.edu This disruption can be due to the interaction of phenolic compounds with the lipid bilayer. mdpi.com At lower concentrations, phenolic compounds might inactivate essential enzyme systems within the bacteria, while at higher concentrations, they can cause precipitation of cytoplasmic proteins. psu.edu

For instance, gallic and ferulic acids have been shown to disrupt the cell membrane of bacteria like Escherichia coli and Staphylococcus aureus by altering the membrane potential. mdpi.com Similarly, curcumin (B1669340) damages the bacterial membrane by penetrating the bilayer and increasing its permeability. mdpi.com While the specific mechanism of this compound has not been extensively studied in isolation, it is likely to follow a similar pattern of action involving membrane destabilization, a common trait among phenolic compounds.

Enzyme Inhibition Studies of this compound

The therapeutic and industrial potential of natural compounds is often evaluated through their ability to inhibit specific enzymes involved in metabolic pathways or disease progression. Research into the enzyme-inhibiting properties of this compound has focused on several key enzymes related to neurodegenerative diseases, pigmentation, inflammation, and carbohydrate metabolism.

Acetylcholinesterase (AChE) Inhibition Research

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. wikipedia.org The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. wikipedia.orgmdpi.com

Essential oils containing this compound have been investigated for their potential to inhibit AChE. For instance, the essential oil of Ganoderma pfeifferi, which contains this compound (1.5%), has been noted for its biological activities. researchgate.netnih.gov Similarly, essential oils from various Eucalyptus species, which also list this compound as a constituent, have been identified for their AChE inhibitory capacity. informahealthcare.com Studies on grape skin anthocyanin extracts have also demonstrated AChE inhibition, with an IC50 value of 363.61 µg/mL. mdpi.com While these studies suggest that complex mixtures containing this compound are active against AChE, research specifically isolating and quantifying the AChE inhibitory activity of pure this compound is not extensively documented in the reviewed literature. The inhibitory potential of such essential oils is often attributed to the synergistic or additive effects of their various components. wikipedia.org

Tyrosinase Inhibition Investigations

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. brieflands.com Its inhibitors are of great interest for cosmetic applications in skin whitening and for the treatment of hyperpigmentation disorders. brieflands.com

Research has explored the tyrosinase inhibitory potential of various plant extracts and essential oils that contain this compound. For example, the essential oil from the leaves of Pistacia atlantica subsp. Kurdica, which contains this compound, was investigated for its anti-melanogenic properties. brieflands.com However, in this particular study, the essential oil itself did not show a direct inhibitory effect on mushroom tyrosinase activity. brieflands.com In contrast, studies on other plant extracts, such as those from Morus alba (mulberry), have shown that phenolic compounds can inhibit tyrosinase, potentially through hydrogen bonding with the enzyme's active site. mdpi.com The essential oil of Acorus calamus, rich in terpenoids, has also demonstrated significant tyrosinase inhibition. mdpi.com While this compound is a component of various essential oils with reported biological activities, specific studies detailing its isolated effect on tyrosinase are limited.

Inhibition of Lipoxygenase (LOX) and Cyclooxygenases (COX-1, COX-2)

Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory mediators like leukotrienes and prostaglandins. nih.gov The dual inhibition of COX and LOX pathways is a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

A significant study on the essential oil of Cleome amblyocarpa has provided insights into the potential role of its constituents, including this compound, in inflammation modulation. researchgate.netresearchgate.net This essential oil demonstrated potent anti-inflammatory activity by inhibiting LOX, COX-1, and COX-2. researchgate.netresearchgate.net The inhibitory concentrations (IC50) for the essential oil were determined and compared with the standard drug, ibuprofen.

| Enzyme | Cleome amblyocarpa EO IC50 (µg/mL) | Ibuprofen IC50 (µg/mL) |

|---|---|---|

| Lipoxygenase (LOX) | 1.67 | 1.53 |

| Cyclooxygenase-1 (COX-1) | 12.77 | 10.26 |

| Cyclooxygenase-2 (COX-2) | 13.43 | 12.71 |

These results indicate that the essential oil of Cleome amblyocarpa has significant inhibitory effects on these key inflammatory enzymes, with potency comparable to that of ibuprofen. researchgate.netresearchgate.net Although this study provides data for the entire essential oil, the presence of this compound as a constituent suggests it may contribute to the observed anti-inflammatory activity.

Alpha-Amylase and Alpha-Glucosidase Inhibition Research

Alpha-amylase and alpha-glucosidase are key digestive enzymes involved in the breakdown of carbohydrates into glucose. The inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia in individuals with type 2 diabetes.

While various plant extracts have been studied for their inhibitory effects on α-amylase and α-glucosidase, direct research on the inhibitory activity of isolated this compound is not extensively available in the reviewed literature. Studies on the essential oil of Salvia tomentosa have shown inhibitory activity against both α-amylase and α-glucosidase, with reported activities of 694.75 and 703.29 mg ACEs/g, respectively. acgpubs.org However, the specific contribution of its individual components, which may include compounds structurally related to this compound, was not fully elucidated in the context of this specific activity. acgpubs.org Further research is required to determine if this compound itself possesses inhibitory properties against these carbohydrate-metabolizing enzymes.

Characterization of Inhibition Modes (e.g., competitive inhibition)

Understanding the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides crucial insights into the mechanism of action of an inhibitor. researchgate.nettrdizin.gov.tr This characterization is typically achieved through kinetic studies, such as the analysis of Lineweaver-Burk plots. trdizin.gov.tr

Currently, there is a lack of specific research in the available literature that characterizes the mode of inhibition of this compound on enzymes such as acetylcholinesterase, tyrosinase, lipoxygenase, cyclooxygenases, alpha-amylase, or alpha-glucosidase. While kinetic studies have been performed on various natural extracts and compounds, similar detailed mechanistic studies on isolated this compound have not been reported. researchgate.nettrdizin.gov.tr For example, kinetic studies on certain 3-hydroxypyridine-4-one derivatives have identified them as competitive inhibitors of tyrosinase. trdizin.gov.tr The absence of such data for this compound highlights a gap in the current understanding of its biochemical interactions and represents an area for future investigation.

Insecticidal and Repellent Activity Research of this compound

The search for natural alternatives to synthetic insecticides and repellents has led to increased interest in plant-derived compounds, including those found in essential oils. This compound has been identified as a constituent of several essential oils that exhibit insecticidal and repellent properties.

The fumigant and contact toxicities of the A. frigida essential oil against three stored-product pests are summarized below:

| Insect Species | Assay Type | Toxicity Value |

|---|---|---|

| Liposcelis bostrychophila (Booklouse) | Fumigant (LC50) | 0.52 mg/L air |

| Contact (LD50) | 78.18 µg/cm² | |

| Lasioderma serricorne (Cigarette beetle) | Fumigant (LC50) | 4.53 mg/L air |

| Contact (LD50) | 16.84 µg/adult | |

| Tribolium castaneum (Red flour beetle) | Fumigant (LC50) | 6.79 mg/L air |

| Contact (LD50) | 18.72 µg/adult |

Data from a study on the essential oil of Artemisia frigida. bioline.org.br

Another study on a different chemotype of A. frigida essential oil also showed contact and fumigant toxicity against Sitophilus zeamais (maize weevil) and L. bostrychophila, with LC50 values of 17.97 µ g/adult and 254.38 µg/cm² for contact toxicity, and 69.46 mg/L and 1.25 mg/L air for fumigant toxicity, respectively. researchgate.net

Fumigant Toxicity Assessments Against Insect Pests (e.g., Tribolium castaneum)

The red flour beetle, Tribolium castaneum, is a significant pest of stored grains, prompting research into naturally derived insecticides like essential oils. nih.govajrconline.org The fumigant toxicity of essential oils, which are complex mixtures of volatile compounds, has been evaluated against this pest. ajrconline.orgnih.gov

Research has identified this compound as a constituent in several essential oils tested for their insecticidal properties. For instance, the essential oil of Artemisia frigida was found to contain this compound at a concentration of 3.6%. acgpubs.org When the essential oil of A. frigida was tested for fumigant toxicity against adult T. castaneum, it demonstrated notable activity, with a reported LC50 value of 6.79 mg/L air. acgpubs.org Similarly, essential oils from Artemisia herba-alba and Juniperus phoenicea were analyzed, revealing the presence of "Camphenol, 6-" at 0.77% and 0.13% respectively. ajrconline.org The essential oil of A. herba-alba showed pronounced fumigant toxicity against T. castaneum, with an LC50 value of 107.199 µl/l of air after 24 hours of exposure. ajrconline.org The essential oil from Cyperus rotundus also contains trace amounts of this compound (0.1%) and its insecticidal properties have been noted. easychair.org

Fumigant Toxicity of Essential Oils Containing this compound Against Tribolium castaneum

| Plant Source | % of this compound in Oil | LC50 Value of Essential Oil | Citation |

|---|---|---|---|

| Artemisia frigida | 3.6% | 6.79 mg/L air | acgpubs.org |

| Artemisia herba-alba | 0.77% | 107.199 µl/l air (at 24h) | ajrconline.org |

| Juniperus phoenicea | 0.13% | 155.724 µl/l air (at 24h) | ajrconline.org |

| Cyperus rotundus | 0.1% | Not specified for pure oil | easychair.org |

Repellency Studies

In addition to fumigant toxicity, essential oils are investigated for their potential to repel insect pests, which can influence feeding, reproduction, and host selection behaviors. jrespharm.com Research into the repellent effects of essential oils from Artemisia herba-alba and Juniperus phoenicea against T. castaneum has been conducted. ajrconline.org The essential oil from A. herba-alba, containing 0.77% this compound, exhibited a strong repellent effect, reaching 100% repellency at a concentration of 2µl after 30 minutes of exposure. ajrconline.org The oil of J. phoenicea, with 0.13% this compound, also showed significant repellency of 90.00% under the same conditions. ajrconline.org The essential oil of Artemisia vulgaris, which contains this compound, has also been noted for its repellent activity against the dengue vector, Aedes aegypti. acs.org The specific role of this compound in the observed repellency is not isolated from the other volatile constituents in these studies.

Repellency of Essential Oils Containing this compound Against Tribolium castaneum

| Plant Source | % of this compound in Oil | % Repellency (at 2µl, 30 min) | Citation |

|---|---|---|---|

| Artemisia herba-alba | 0.77% | 100.00% ± 0.00 | ajrconline.org |

| Juniperus phoenicea | 0.13% | 90.00% ± 10.00 | ajrconline.org |

In vitro Cell Line Studies of this compound's Cellular Effects

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., P815, MCF7, VERO, A549, MIA Paca-2)

The cytotoxic potential of plant-derived compounds is an active area of cancer research. The effects of essential oils containing this compound have been evaluated against several cancer and normal cell lines.

An essential oil from Aloysia citriodora, containing 0.08% this compound, was tested for its cytotoxic effects using an MTT assay. nih.gov The study revealed a high cytotoxic effect against the murine mastocytoma (P815) cell line and moderate cytotoxicity against both human breast adenocarcinoma (MCF7) and monkey kidney carcinoma (VERO) cell lines. nih.gov Notably, the oil showed no cytotoxic effect on normal human peripheral blood mononuclear cells (PBMCs). nih.gov

A review has also noted that essential oils from Artemisia macrophylla, which can contain this compound, have demonstrated medium cytotoxic effects against the human lung carcinoma (A549) cell line. scispace.com

Direct studies isolating this compound and testing its cytotoxicity against P815, MCF7, VERO, A549, or the human pancreatic cancer cell line MIA Paca-2 are limited in the available literature. The observed effects are attributed to the essential oils as a whole, and the contribution of this compound, present in low concentrations, is not independently verified.

Cytotoxicity of an Aloysia citriodora Essential Oil Containing this compound (0.08%)

| Cell Line | Cell Type | Observed Effect | Citation |

|---|---|---|---|

| P815 | Murine Mastocytoma | High | nih.gov |

| MCF7 | Human Breast Adenocarcinoma | Moderate | nih.gov |

| VERO | Monkey Kidney Carcinoma | Moderate | nih.gov |

| PBMCs | Human Peripheral Blood Mononuclear Cells (Normal) | No cytotoxic effect | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

Apoptosis, or programmed cell death, and the regulation of the cell cycle are critical targets in cancer therapy. waocp.orgplos.org Some research suggests a role for plant extracts containing this compound in these processes. A study on wood tar extract from Cedrus Atlantica, which was found to contain this compound, demonstrated that the extract could significantly reduce cell growth in leukemia cells. researchgate.net This effect was associated with cell cycle arrest in the G0/G1 phase and the induction of apoptosis, ultimately leading to cell death. researchgate.net However, this study focused on a complex extract, and the direct action of this compound alone was not assessed. Further research is required to determine if this compound is a key contributor to these anticancer activities.

Anti-inflammatory Activity Research of this compound

Inflammation is a key physiological process, and its dysregulation is linked to various diseases. mdpi.com Natural products are often explored for their anti-inflammatory potential. mdpi.com Research into the anti-inflammatory activity of this compound is sparse. One study noted that rosemary essential oil, which was found to contain 0.1% this compound, possesses anti-inflammatory properties. scispace.com Additionally, borneol, a structurally related monoterpenoid, has been recognized for its anti-inflammatory effects, as demonstrated in studies with Cinnamomum camphora essential oil. irb.hrnih.gov Direct evidence from studies on pure this compound is needed to conclusively establish its specific anti-inflammatory activity.

Antiviral Activity Investigations of this compound

The search for new antiviral agents is a global health priority. nih.gov Natural products, including compounds from plants and fungi, are a promising source for such agents. A review of the phytochemicals in Tinospora crispa identified camphenol as a compound with potential antiviral activities. iium.edu.my Furthermore, the volatile oil of the mushroom Ganoderma pfeifferi was found to contain this compound at a concentration of 1.5%. dntb.gov.uamdpi.com Extracts from this fungus have been reported to possess antiviral properties. dntb.gov.uamdpi.com While these findings suggest a potential role for this compound in antiviral activity, research on camphene (B42988) derivatives has often been the focus, showing activity against viruses like influenza and Ebola. nih.govresearchgate.net More direct investigations are necessary to confirm and characterize the antiviral efficacy of this compound itself.

Synergistic Interactions of this compound with Other Phytochemicals

While direct research on the synergistic interactions of isolated this compound with other phytochemicals is not extensively documented in scientific literature, the potential for such interactions can be inferred from studies on related compounds and plant extracts containing this monoterpenoid. This compound has been identified as a constituent of various plants, including Cyperus rotundus, Salvia species, and Chrysanthemum japonense. nih.gov Research on the essential oils and extracts of these plants, as well as on other monoterpenoids, provides a basis for understanding how this compound might act in concert with other plant-derived compounds to enhance biological activity.

Monoterpenoids, the class of compounds to which this compound belongs, are known to exhibit synergistic effects when combined with other phytochemicals, leading to enhanced antimicrobial, antioxidant, and anti-inflammatory properties. nih.govresearchgate.net The complex mixture of terpenes, phenolics, and other compounds within a plant extract often results in a biological activity greater than the sum of the individual components. nih.gov

Antimicrobial Synergy

Studies on plants containing this compound have demonstrated synergistic antimicrobial effects. For instance, crude extracts of Cyperus rotundus containing flavonoids and alkaloids showed synergistic antibacterial activity when combined with ampicillin (B1664943) against ampicillin-resistant Staphylococcus aureus (ARSA). nih.govnih.gov The extract was found to inhibit β-lactamase, an enzyme responsible for antibiotic resistance. nih.govnih.gov This suggests that terpenoid compounds like this compound within the extract could contribute to this synergistic action by weakening bacterial defenses.

Similarly, essential oils from various Salvia species, which are known to contain a rich profile of monoterpenoids, have been studied for their synergistic potential. brieflands.com For example, combinations of major constituents from Salvia mirzayanii and Salvia hypoleuca essential oils, such as linalool, α-terpineol, and 1,8-cineole, exhibited synergistic α-glucosidase inhibitory activity. brieflands.com While not a direct antimicrobial synergy, it highlights the cooperative action of terpenoids from a plant genus where this compound is also found. General studies on monoterpenoids have also shown that combinations, such as carvacrol (B1668589) with thymol (B1683141) or eugenol, can have synergistic effects against various pathogens. researchgate.net

Antioxidant Synergy

Studies on Salvia officinalis aqueous extracts, which contain a variety of phytochemicals, have shown strong free radical scavenging activity and beneficial effects in mitigating oxidative stress. nih.gov The synergistic action of the combined phytochemicals is considered responsible for these effects. nih.gov Research on the essential oil of Chrysanthemum japonense, another plant in which this compound is found, also points to antioxidant properties arising from its complex mixture of volatile compounds. biotech-asia.org

The following table summarizes findings on the synergistic interactions of phytochemicals from plants known to contain this compound and related monoterpenoids, providing a basis for the potential synergistic activities of this compound.

Table 1: Synergistic Interactions of Phytochemicals from this compound-Containing Plants and Related Monoterpenoids

| Plant/Compound Combination | Biological Activity | Experimental Model | Observed Synergistic Outcome | Citation(s) |

| Cyperus rotundus extract + Ampicillin | Antibacterial | Ampicillin-resistant Staphylococcus aureus (ARSA) | Enhanced bactericidal activity; inhibition of β-lactamase. | nih.govnih.gov |

| Linalool + 1,8-Cineole + α-Terpineol (from Salvia spp.) | α-Glucosidase Inhibition | In vitro enzyme assay | Synergistic inhibition of the enzyme. | brieflands.com |

| Salvia officinalis aqueous extract + Loperamide | Gastrointestinal motility | In vivo (castor oil-induced diarrhea) | Synergistic reduction of diarrhea and oxidative stress markers. | nih.gov |

| Carvacrol + Thymol | Acaricidal | Larvae of Rhipicephalus microplus | Synergistic effect on larval mortality. | researchgate.net |

| Carvacrol + Eugenol | Insecticidal | Larvae of Spodoptera littoralis | Synergistic increase in larval mortality. | researchgate.net |

Derivatives and Analogue Research of 6 Camphenol

Synthesis and Characterization of 6-Camphenol Esters (e.g., this compound acetate)

The synthesis of esters from this compound is a primary route for its derivatization, with this compound acetate (B1210297) being a notable example. The esterification of phenolic compounds like this compound can be achieved through several established methods. One common approach is the Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst. For the synthesis of this compound acetate, this would involve the reaction of this compound with acetic acid.

Alternatively, a more reactive acylating agent, such as an acyl chloride or acid anhydride, can be used. For instance, reacting this compound with acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct, would yield this compound acetate. Biocatalytic methods, employing enzymes like lipases, also present a greener alternative for the synthesis of phenolic esters mdpi.com.

The characterization of the resulting esters is crucial to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) are pivotal for elucidating the molecular structure. In the ¹H NMR spectrum of this compound acetate, one would expect to see a characteristic singlet for the methyl protons of the acetyl group, typically appearing at a distinct chemical shift researchgate.netresearchgate.net. Further confirmation of the structure is obtained through mass spectrometry, which provides the molecular weight of the ester. The NIST Chemistry WebBook lists the molecular formula of this compound acetate as C₁₂H₁₈O₂ and its molecular weight as 194.2701 g/mol nist.gov.

Table 1: Physicochemical Properties of this compound Acetate

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.2701 g/mol |

| CAS Registry Number | 97950-14-6 |

Exploration of Oxidative Derivatives of this compound (e.g., quinones)

The phenolic hydroxyl group of this compound makes it susceptible to oxidation, leading to the formation of quinones. The oxidation of phenols is a well-established transformation in organic chemistry, and various reagents can be employed to achieve this. The structure of this compound allows for the potential formation of both ortho- and para-quinones, depending on the regioselectivity of the oxidizing agent.

Common oxidizing agents used for the conversion of phenols to quinones include Fremy's salt (potassium nitrosodisulfonate), which is known to produce para-quinones from phenols with an unsubstituted para position. For phenols where the para position is blocked, ortho-quinones can be formed. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (BTI), have also been shown to be effective for the regioselective oxidation of phenols to ortho-quinones nih.govnih.gov. The oxidation of other terpenophenols, such as cannabinoids, to their corresponding quinones has been successfully demonstrated, providing a precedent for similar transformations with this compound mdpi.com.

The synthesis of quinones from terpenoid precursors is a significant area of research due to the diverse biological activities of these compounds nih.govresearchgate.netnih.gov. The resulting quinones derived from this compound would be expected to exhibit altered electronic properties and reactivity compared to the parent phenol, potentially leading to different biological activities.

Alkylation and Other Structural Modifications to Alter this compound Properties

Alkylation of the phenolic hydroxyl group in this compound is another strategy to modify its properties. This can be achieved by reacting this compound with an alkyl halide in the presence of a base. This Williamson ether synthesis would result in the formation of a 6-camphenyl ether. The choice of the alkyl halide allows for the introduction of various alkyl groups, thereby tuning the lipophilicity and steric properties of the resulting molecule.

Beyond simple alkylation, other structural modifications can be envisaged based on research on similar terpenophenolic compounds like cannabinoids nih.gov. For example, modifications to the terpene skeleton or the aromatic ring of this compound could lead to a wide array of new derivatives with potentially unique properties. The introduction of different functional groups to the aromatic ring, for instance, could significantly impact the compound's biological activity and receptor binding affinity nih.gov. Such modifications are a key strategy in medicinal chemistry for optimizing the therapeutic potential of natural products .

Comparative Biological Activity Studies of this compound Derivatives and Parent Compound

The derivatization of this compound is primarily motivated by the potential for altered or enhanced biological activity compared to the parent compound. Esterification of the phenolic hydroxyl group, for example, can have a significant impact on the antimicrobial properties of a compound. In some cases, ester derivatives of phenols have shown enhanced activity against various microorganisms, while in other instances, a decrease in activity has been observed nih.govresearchgate.net. The nature of the ester group and the specific microorganism being tested are crucial factors determining the outcome.

The conversion of phenols to quinones is also known to significantly alter their biological profile. Quinones are a class of compounds with a broad spectrum of biological activities, including cytotoxic and antimicrobial effects nih.govnih.gov. Therefore, the oxidative derivatives of this compound would be expected to exhibit a different range of biological activities compared to the parent phenol.

Similarly, alkylation and other structural modifications can lead to profound changes in biological activity. The alteration of lipophilicity and steric hindrance by adding alkyl groups can affect a molecule's ability to cross cell membranes and interact with biological targets. Comparative studies of the biological activities of this compound and its derivatives are essential to establish structure-activity relationships and to identify compounds with improved therapeutic potential. Such studies would typically involve screening the compounds against a panel of microorganisms or cell lines to assess their antimicrobial or cytotoxic effects researchgate.netnih.govmdpi.com.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound acetate |

| Acetic acid |

| Acetic anhydride |

| Acetyl chloride |

| Bis(trifluoroacetoxy)iodobenzene |

| o-Iodoxybenzoic acid |

| Potassium nitrosodisulfonate (Fremy's salt) |

Computational and Theoretical Chemistry Studies of 6 Camphenol

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. This method aims to predict the binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex.

Prediction of Binding Affinity with Biological Targets (e.g., Acetylcholinesterase)

Molecular docking simulations typically predict the binding affinity of a ligand to a biological target, often expressed as a docking score or binding energy (e.g., in kcal/mol). For compounds acting as potential inhibitors, such as against Acetylcholinesterase (AChE), these predictions are crucial for identifying promising candidates. Acetylcholinesterase is a key enzyme in neurotransmission, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's. atomistica.onlinersc.orgsapub.orgresearchgate.netresearchgate.net

Research Findings for 6-Camphenol: Despite searches for specific molecular docking studies of this compound with biological targets like Acetylcholinesterase, no detailed research findings or quantitative binding affinity data for this compound were found in the readily available literature. While this compound has been identified as a component in various essential oils, the computational studies reported for these oils often focus on other major active constituents or provide general discussions of methodology rather than specific docking results for this compound. rsc.orgresearchgate.netresearchgate.netyoutube.comchalcogen.rochemrxiv.org

Analysis of Molecular-Level Interactions

Beyond binding affinity, molecular docking provides insights into the atomic-level interactions between the ligand and the receptor. This includes identifying key amino acid residues involved in hydrogen bonding, hydrophobic interactions, π-π stacking, and electrostatic interactions within the binding site. Such detailed analysis helps in understanding the binding mechanism and can guide further structural modifications for improved activity. sapub.orgosti.govirjweb.com

Research Findings for this compound: Specific analyses of molecular-level interactions, such as hydrogen bonds formed by this compound with active site residues of any biological target, were not identified in the conducted literature search.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations extend the static view of molecular docking by simulating the time-dependent behavior of molecular systems. These simulations provide insights into the conformational changes, stability, and dynamics of protein-ligand complexes in a more realistic environment, typically including solvent molecules. imist.maexplorationpub.cominpressco.com

Analysis of Dynamic Behaviors of Protein-Ligand Complexes

MD simulations allow researchers to observe the stability of the protein-ligand complex over time, evaluate the flexibility of the ligand within the binding pocket, and assess the conformational changes of the protein induced by ligand binding. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuations (RMSF) are commonly used to quantify the stability and flexibility of the complex. explorationpub.com

Research Findings for this compound: No specific molecular dynamics simulation studies detailing the dynamic behaviors or stability of this compound in complex with any protein target were found in the accessible literature. While general MD methodologies are widely discussed, their application to this compound remains unreported in the search results. researchgate.net

Binding Free Energy Calculations

Advanced MD simulation techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often employed to calculate the binding free energy of a ligand to a protein. These calculations provide a more accurate estimation of binding affinity compared to docking scores by accounting for solvation effects and conformational entropy. researchgate.netresearchgate.net

Research Findings for this compound: Specific binding free energy calculations for this compound using MD-based methods were not identified in the conducted literature review.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometric properties, and reactivity of molecules. DFT can provide detailed information about a molecule's optimized geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various spectroscopic properties. researchgate.netresearchgate.netyoutube.comimist.maexplorationpub.cominpressco.com

Research Findings for this compound: While this compound is mentioned as a constituent in some natural product studies where DFT methods are generally applied to other compounds or for general characterization atomistica.onlinersc.orgsapub.orgresearchgate.netresearchgate.netresearchgate.netinpressco.com, specific detailed quantum chemical calculation results (e.g., HOMO-LUMO energy values, band gaps, specific electrostatic potential maps, or optimized geometries) for this compound itself were not found in the readily available search results. The theoretical studies that mention this compound in the context of DFT often refer to its presence in a mixture or discuss general applications of DFT without providing specific data for this compound.

Studies on Electronic Properties

The electronic properties of a chemical compound are fundamental to understanding its chemical reactivity, stability, and spectroscopic behavior. Key electronic properties often investigated through computational methods include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization energy, electron affinity, electronegativity, chemical hardness, and chemical softness. These parameters provide insights into a molecule's electron-donating and electron-accepting capabilities, which are critical for predicting its participation in chemical reactions, including those related to biological activity.

Density Functional Theory (DFT) is a widely utilized quantum chemical method for calculating the electronic structure and related properties of molecules. DFT calculations can determine potential energy surfaces from the geometric and electronic properties of reactants, products, intermediates, and transition-state structures nist.gov. The HOMO and LUMO, collectively known as frontier molecular orbitals, are particularly significant as the energy difference between them (the HOMO-LUMO gap) is often correlated with a molecule's chemical reactivity and its ability to absorb light researchgate.net. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Despite the general applicability of DFT and other ab initio methods to elucidate electronic properties, specific detailed computational studies focusing solely on the electronic properties of this compound, such as its calculated HOMO-LUMO energies, ionization energy, or electron affinity, were not explicitly detailed in the provided search results. While this compound is recognized as an oxygenated monoterpene and its contribution to the antioxidant activity of essential oils has been noted, implying a role for its electronic structure, direct computational investigations of these specific electronic parameters for this compound were not found iupac.org.

Solvation Models in Computational Studies (e.g., Polarizable Continuum Model (PCM))

Solvation models are computational techniques used to account for the influence of a solvent on the properties and behavior of a solute molecule. Explicitly modeling every solvent molecule in a simulation can be computationally prohibitive, especially for large systems or long simulation times. Implicit solvation models address this challenge by treating the solvent as a continuous, polarizable dielectric medium rather than discrete molecules nih.govexplorationpub.com. This approach significantly reduces computational cost while still capturing essential solvent effects.

The Polarizable Continuum Model (PCM) is a widely adopted implicit solvation model in computational chemistry nih.gov. In PCM, the solute molecule is placed within a molecular cavity embedded in a continuum representing the solvent. The interaction between the solute and the solvent continuum is primarily mediated by the solvent's permittivity (dielectric constant) nih.gov. The molecular free energy of solvation (Gsol) in PCM is typically decomposed into several contributions: electrostatic (Ges), dispersion-repulsion (Gdr), and cavitation (Gcav) energies nih.gov. The electrostatic term accounts for the mutual polarization between the solute's charge distribution and the solvent's reaction field. PCM is implemented in various quantum chemical software packages, such as Gaussian and GAMESS, and can be applied at different levels of theory, including Hartree-Fock and Density Functional Theory (DFT) nih.govnih.gov. Other notable implicit solvation models include the Solvation Model based on Density (SMD) and the COnductor-like Screening MOdel (COSMO) explorationpub.comescholarship.org.

While PCM and similar solvation models are routinely employed to study the behavior of molecules in solution, specific computational studies detailing the application of PCM or other solvation models to this compound to calculate its solvation free energy or to investigate solvent-induced effects on its structure or properties were not explicitly found in the provided search results.

In silico Approaches in Bioactive Compound Discovery and Design

In silico approaches, leveraging computational tools and bioinformatics, have revolutionized the process of discovering and designing bioactive compounds. These methods enable the efficient prediction of ligand-protein interactions, assessment of binding affinities, and filtering of large chemical libraries, thereby reducing the time, financial investment, and infrastructure typically required in traditional drug discovery explorationpub.comfarmaciajournal.com. Key in silico techniques include molecular docking and virtual screening. Molecular docking predicts the preferred orientation of a ligand (small molecule) when bound to a protein target, estimating the strength of the interaction farmaciajournal.comresearchgate.netnih.gov. Virtual screening involves computationally sifting through vast databases of compounds to identify potential candidates with desired physicochemical, pharmacokinetic, and pharmacodynamic properties explorationpub.comcabidigitallibrary.org.

This compound is a known component of essential oils derived from various plants, such as Cleome amblyocarpa, Cedrus atlantica, and Eucalyptus globulus iupac.orgscielo.brresearchgate.net. These essential oils, and their constituent compounds, are often investigated for their biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties iupac.orgscielo.br. For instance, this compound, as an oxygenated monoterpene, has been considered for its contribution to the antioxidant activity of wood tar essential oil iupac.org. Its presence in such bioactive natural products indicates its potential as a biologically relevant molecule.

While this compound is present in natural products that exhibit bioactivity, and in silico methods are broadly applied in the field of natural product drug discovery, specific in silico studies directly focusing on the discovery or design of this compound as a bioactive compound through molecular docking or virtual screening against particular biological targets were not explicitly detailed in the provided search results. The existing literature primarily identifies this compound as a constituent of essential oils through analytical techniques like GC-MS, with subsequent biological activity assessments often conducted in vitro or in vivo.

Future Directions in 6 Camphenol Research

Advanced Methodological Development for Analysis

The accurate quantification and characterization of 6-Camphenol in complex natural matrices are fundamental to understanding its biological significance. While gas chromatography coupled with mass spectrometry (GC-MS) and flame ionization detection (GC-FID) are standard methods for its identification in essential oils, future research necessitates the development and application of more advanced and sensitive analytical techniques. mdpi.commdpi.comacs.org

Future methodological developments should focus on:

Hyphenated Chromatography Techniques: The use of multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS), can offer superior separation of isomers and trace compounds in intricate essential oil profiles. This would allow for more precise quantification of this compound and the resolution of co-eluting compounds that might interfere with analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with HRMS, while more commonly used for less volatile polyphenols, could be adapted for derivatized this compound or related compounds. mdpi.compreprints.org This would provide highly accurate mass data, facilitating unambiguous identification and structural elucidation of its metabolites in biological systems.

Solid-Phase Microextraction (SPME): Headspace SPME (HS-SPME) coupled with GC-MS is a valuable solvent-free method for analyzing volatile compounds like this compound directly from plant material, reducing sample preparation artifacts. mdpi.com Future work could optimize fiber coatings and extraction conditions specifically for this compound to improve detection limits and reproducibility.

An overview of current and potential future analytical methods is presented in the table below.

| Method | Application in this compound Analysis | Future Development Focus |

| GC-MS/FID | Standard method for identification and semi-quantification in essential oils. mdpi.comacs.org | Development of validated quantitative methods with certified reference standards. |

| HS-SPME-GC-MS | Solvent-free analysis of volatiles from raw plant material. mdpi.com | Optimization of fiber chemistry and extraction parameters for enhanced sensitivity. |

| UHPLC-HRMS | Analysis of polyphenols in plant extracts; potential for derivatized this compound. preprints.org | Method development for analyzing this compound and its metabolic products in biological fluids. |

| GC×GC-TOF-MS | High-resolution separation of complex volatile mixtures. | Application to resolve isomeric impurities and provide detailed chemical fingerprints of sources. |

Comprehensive Mechanistic Elucidation of Biological Activities

While many essential oils containing this compound have been reported to possess antioxidant, antimicrobial, and anti-inflammatory properties, the specific contribution of this compound to these effects is largely unknown. researchgate.netdntb.gov.uamdpi.com Future research must move beyond preliminary screening of crude extracts to investigate the precise molecular mechanisms of pure this compound.

Key areas for future mechanistic studies include:

Antioxidant Mechanisms: Current research often evaluates the antioxidant capacity of the entire essential oil. researchgate.netnih.gov Future studies should use assays like the DPPH, ABTS, and FRAP methods on isolated this compound to determine its intrinsic radical-scavenging and reducing capabilities. nih.gov Further investigation into its ability to influence cellular antioxidant pathways, such as the Nrf2-ARE pathway, is warranted.

Anti-inflammatory Pathways: The anti-inflammatory effects of essential oils are well-documented. nih.gov It is crucial to determine if this compound can modulate key inflammatory mediators, such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6), and to identify its impact on signaling pathways like NF-κB and MAP kinase.

Enzyme Inhibition: Many plant-derived compounds act as enzyme inhibitors. mdpi.com Screening this compound against clinically relevant enzymes, such as acetylcholinesterase (AChE), which is relevant to Alzheimer's disease, or cyclooxygenases (COX-1/COX-2), could reveal specific therapeutic targets. explorationpub.com

Neurological Activity: One study pointed to the involvement of the GABAergic system in the anesthetic effect of an essential oil containing this compound. scielo.br This opens a promising avenue to explore this compound's potential as a modulator of GABA receptors, which could have implications for its use as a sedative or anxiolytic agent.

Sustainable Production and Biocatalytic Approaches

Currently, this compound is sourced via extraction from plants, a method dependent on geographical location, climate, and harvest time, leading to variability in yield and purity. To ensure a consistent and environmentally friendly supply for research and potential commercial applications, sustainable production methods are essential.

Future research should explore: